molecular formula C16H18F2N2O B2409392 N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide CAS No. 2178247-59-9

N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide

Katalognummer B2409392
CAS-Nummer: 2178247-59-9
Molekulargewicht: 292.33
InChI-Schlüssel: MYSZMBDFERPDDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide, commonly known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of drugs called Tyrosine Kinase Inhibitors (TKIs) and has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.

Wirkmechanismus

BMS-986177 is a selective inhibitor of JAK2 and TYK2, which are key enzymes involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses, cell proliferation, and differentiation. By inhibiting JAK2 and TYK2, BMS-986177 blocks the downstream signaling of several cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activation of immune cells.

Biochemische Und Physiologische Effekte

BMS-986177 has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, including IL-6, IL-12, and IFN-γ, in vitro and in vivo. BMS-986177 has also been shown to decrease the activation of immune cells, including T cells and B cells, in preclinical models of autoimmune diseases. In addition, BMS-986177 has demonstrated efficacy in preclinical models of cancer, including acute myeloid leukemia, by inhibiting the proliferation and survival of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986177 has several advantages for lab experiments. It has a high degree of selectivity for JAK2 and TYK2, which reduces the risk of off-target effects. BMS-986177 has also shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, BMS-986177 has some limitations for lab experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues or reach certain targets. In addition, BMS-986177 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

For research on BMS-986177 include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to understand the mechanism of action of BMS-986177 and its potential for combination therapy with other drugs. BMS-986177 may also have potential for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which are characterized by dysregulated immune responses.

Synthesemethoden

The synthesis of BMS-986177 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the cyano(cyclohexyl)methyl group, which is achieved through a Grignard reaction. The final product is obtained by reacting the cyano(cyclohexyl)methyl compound with difluoromethylbenzoic acid. The synthesis of BMS-986177 has been described in detail in a patent application filed by Bristol-Myers Squibb.

Wissenschaftliche Forschungsanwendungen

BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases. It has shown potent activity against several tyrosine kinases, including JAK2, TYK2, and FLT3, which are involved in the pathogenesis of cancer and autoimmune diseases. BMS-986177 has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of autoimmune diseases. In preclinical studies, BMS-986177 has demonstrated efficacy in several disease models, including rheumatoid arthritis, psoriasis, and acute myeloid leukemia.

Eigenschaften

IUPAC Name

N-[cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O/c17-15(18)12-6-8-13(9-7-12)16(21)20-14(10-19)11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZMBDFERPDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CC=C(C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.